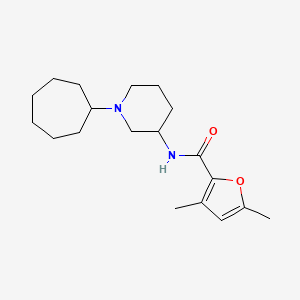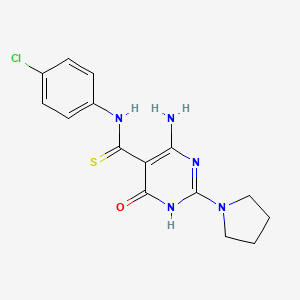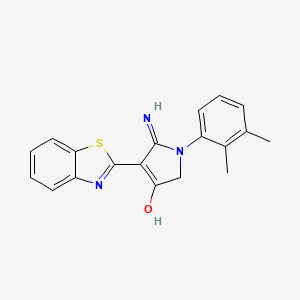
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to interact with the endocannabinoid system, which is involved in regulating various physiological processes in the body. In
Wirkmechanismus
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide interacts with the endocannabinoid system, which is involved in regulating various physiological processes in the body such as pain, inflammation, and appetite. Specifically, this compound acts as a partial agonist at both the CB1 and CB2 cannabinoid receptors, which are located throughout the body. This interaction results in the activation of various signaling pathways, which ultimately leads to the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, which means that it can reduce pain sensation. It has also been shown to have anti-inflammatory properties, which means that it can reduce inflammation in the body. This compound has also been shown to have anti-convulsant properties, which means that it can reduce the frequency and severity of seizures. Additionally, this compound has been shown to have appetite-stimulating properties, which can be useful in certain medical conditions where appetite suppression is a concern.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide in lab experiments is its high potency and selectivity for the CB1 and CB2 cannabinoid receptors. This allows for more precise and targeted experiments on the endocannabinoid system. However, one limitation of using this compound in lab experiments is its potential for toxicity and adverse effects. Careful dosing and monitoring is necessary to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are several future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of this compound in treating various types of cancer. Another area of interest is its potential use in the treatment of various neurological disorders such as multiple sclerosis and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of this compound for these conditions. Additionally, further research is needed to determine the long-term effects and safety of this compound use in humans.
Synthesemethoden
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 1-cycloheptyl-5-pyrrolidin-2-one with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furoylamide, which is then treated with phosphorus oxychloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, and has also been studied for its potential use in the treatment of various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease. This compound has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells.
Eigenschaften
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-15(8-9-22-12)17(21)18-13-10-16(20)19(11-13)14-6-4-2-3-5-7-14/h8-9,13-14H,2-7,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLMRTCAQFGGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-3-piperidinyl}methanol](/img/structure/B6082376.png)
![(4-ethylbenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6082384.png)
![2-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6082392.png)
![N-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6082399.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B6082405.png)


![1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-3-piperidinecarboxylic acid](/img/structure/B6082422.png)
![5-(3-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B6082426.png)

![6-chloro-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6082436.png)
![4-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B6082445.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyloxy)aniline](/img/structure/B6082468.png)